molecular formula C12H14N4O B4479079 5,8,8-trimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

5,8,8-trimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B4479079
M. Wt: 230.27 g/mol
InChI Key: BGVLCDMNNMBLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8,8-trimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.11676108 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • 5,8,8-Trimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one and related compounds have been synthesized through various techniques. For instance, a three-component condensation method involving 3-amino-1,2,4-triazole and other derivatives has been employed, demonstrating the compound's potential in chemical synthesis and modification (Shikhaliev et al., 2005).

Chemical Transformations and Reactivity

  • The reactivity and regioselectivity of reactions involving 1H-1,2,4-triazol-3-amines with certain diones have been studied, leading to the production of substituted 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones. This highlights the compound's significance in understanding reaction mechanisms and chemical transformations (Petrov & Kasatochkin, 2013).

Potential Therapeutic Applications

  • Some derivatives of triazoloquinazolines, a class to which our compound belongs, have been investigated for their potential as bronchodilators in asthma treatment. This suggests possible pharmacological applications, although this is outside the scope of traditional drug use and dosage [(Rajan et al., 2002)](https://consensus.app/papers/124triazolo15cquinazolin23hones-thio-analogues-rajan/37f59ee2ec1950cd95b694e3a7032ca8/?utm_source=chatgpt).

Adenosine Receptor Antagonism

  • Research has identified 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines as potent adenosine receptor antagonists. This is indicative of the potential role of triazoloquinazoline derivatives in the development of drugs targeting adenosine receptors, which could have various therapeutic implications (Burbiel et al., 2016).

Antimicrobial and Antifungal Activity

  • Some derivatives of triazoloquinazolines have been studied for their antimicrobial and antifungal activities. This suggests potential applications in the development of new antimicrobial and antifungal agents, contributing to the fight against infectious diseases (Bilyi et al., 2013).

Antihypertensive Activity

  • Novel triazoloquinazolin-ones, closely related to the compound , have shown significant antihypertensive activity in vivo. This points towards potential cardiovascular applications of these compounds (Alagarsamy & Pathak, 2007).

Properties

IUPAC Name

5,8,8-trimethyl-7,9-dihydro-[1,2,4]triazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-7-10-8(4-12(2,3)5-9(10)17)16-11(15-7)13-6-14-16/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVLCDMNNMBLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C3=C1C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8,8-trimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 2
5,8,8-trimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
5,8,8-trimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 4
5,8,8-trimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 5
5,8,8-trimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 6
5,8,8-trimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

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